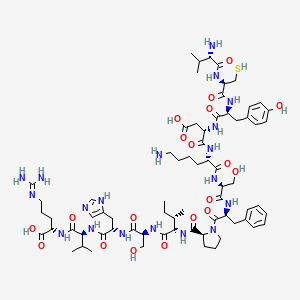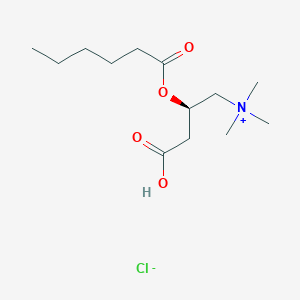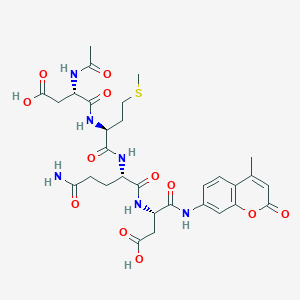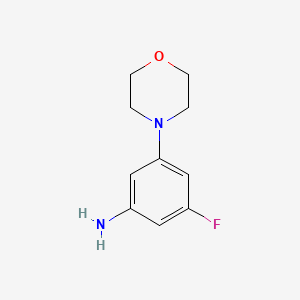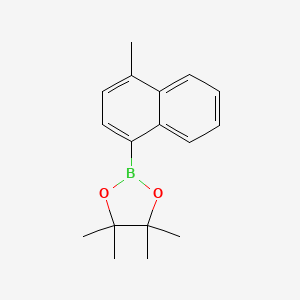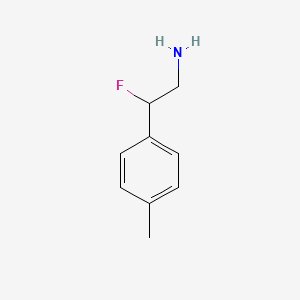
2-Fluoro-2-(4-methylphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-(4-methylphenyl)ethan-1-amine is an organic compound characterized by the presence of a fluorine atom and a p-tolyl group attached to an ethan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(4-methylphenyl)ethan-1-amine can be achieved through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with ethyl fluoroacetate, followed by reduction with lithium aluminum hydride. This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-2-(4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include:
- p-Tolylacetone or p-tolylacetaldehyde. p-Tolylethanol or p-tolylamine.
Substitution: 2-Hydroxy-2-(p-tolyl)ethan-1-amine or 2-Amino-2-(p-tolyl)ethan-1-amine.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-(4-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-(4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(p-Tolyl)ethylamine: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluoro-2-phenylethan-1-amine: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness
2-Fluoro-2-(4-methylphenyl)ethan-1-amine is unique due to the presence of both the fluorine atom and the p-tolyl group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H12FN |
|---|---|
Molekulargewicht |
153.2 g/mol |
IUPAC-Name |
2-fluoro-2-(4-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9H,6,11H2,1H3 |
InChI-Schlüssel |
LWWNWFUGCJMPQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


